molecular formula C14H20N2 B1291588 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane CAS No. 108437-46-3

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane

Cat. No. B1291588
M. Wt: 216.32 g/mol
InChI Key: WJNTXJZFBOWQPF-UHFFFAOYSA-N
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Patent
US07547690B2

Procedure details

Neat Iodomethane (0.173 ml, 2.77 mmol) was added dropwise to a stirred solution of 9-benzyl-3,9-diazabicyclo[4.2.1]nonane (0.4 g, 1.849 mmol) and TEA (2.58 ml, 18.49 mmol) in THF (5 ml). The resultant suspension was stirred at rt for 3 hrs and diluted with ether and then filtered. The filtrate was evaporated to dryness to afford 9-benzyl-3-methyl-3,9-diazabicyclo[4.2.1]nonane as a light yellow oil. LC/MS: m/e 231 (MH+).
Quantity
0.173 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.58 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[CH3:2].[CH2:3]([N:10]1[CH:16]2[CH2:17][CH2:18][CH:11]1[CH2:12][NH:13][CH2:14][CH2:15]2)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>C1COCC1.CCOCC>[CH2:3]([N:10]1[CH:16]2[CH2:17][CH2:18][CH:11]1[CH2:12][N:13]([CH3:2])[CH2:14][CH2:15]2)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0.173 mL
Type
reactant
Smiles
IC
Name
Quantity
0.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2CNCCC1CC2
Name
TEA
Quantity
2.58 mL
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2CN(CCC1CC2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.